molecular formula C23H44O10S B1149803 Undecyl b-D-thiomaltopyranoside CAS No. 148565-57-5

Undecyl b-D-thiomaltopyranoside

Cat. No.: B1149803
CAS No.: 148565-57-5
M. Wt: 512.7 g/mol
InChI Key: SQISXDUZDUDUNY-UHFFFAOYSA-N
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Description

Undecyl b-D-thiomaltopyranoside is a chemical compound known for its unique structure and properties. It is a type of thioglycoside, which means it contains a sulfur atom linking two sugar molecules. This compound is often used in biochemical and biophysical research due to its surfactant properties and its ability to interact with various biological molecules.

Mechanism of Action

Target of Action

Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research

Mode of Action

The mode of action of this compound is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

Given its use in proteomics research

Biochemical Analysis

Biochemical Properties

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glycosyltransferases. These enzymes are responsible for the hydrolysis and transfer of glycosyl groups, respectively. The sulfur atom in the glycosidic bond of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside makes it a potent inhibitor of glycosidases, thereby affecting the breakdown of glycosidic bonds in carbohydrates .

Cellular Effects

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting glycosidases, which play a role in the modification of glycoproteins and glycolipids on the cell surface. This inhibition can lead to altered cell signaling and communication. Additionally, the compound can impact gene expression by modifying the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves its interaction with glycosidases. The sulfur atom in the glycosidic bond forms a stable complex with the active site of these enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds. This inhibition can lead to the accumulation of glycosylated substrates and a decrease in the production of free sugars .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycosidases, resulting in long-term changes in cellular glycosylation patterns .

Dosage Effects in Animal Models

The effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosidases without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosidases .

Metabolic Pathways

Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the breakdown and synthesis of glycosidic bonds. This interaction can alter metabolic flux and the levels of various metabolites, including free sugars and glycosylated compounds .

Transport and Distribution

Within cells and tissues, Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s hydrophobic undecyl chain allows it to integrate into cell membranes, facilitating its transport across cellular compartments .

Subcellular Localization

The subcellular localization of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is influenced by its structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can affect its activity and function, including its ability to inhibit glycosidases and alter glycosylation patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecyl b-D-thiomaltopyranoside typically involves the reaction of undecyl alcohol with a protected form of glucopyranosyl thiol. The reaction conditions often include the use of a catalyst such as silver triflate to facilitate the formation of the thioglycosidic bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as column chromatography and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Undecyl b-D-thiomaltopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .

Scientific Research Applications

Undecyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents and other cleaning agents

Comparison with Similar Compounds

Similar Compounds

  • Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
  • Octyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

Uniqueness

Undecyl b-D-thiomaltopyranoside is unique due to its longer alkyl chain compared to similar compounds like decyl and octyl derivatives. This longer chain enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules. Additionally, the presence of the thioglycosidic bond provides unique chemical reactivity that can be exploited in various applications .

Properties

CAS No.

148565-57-5

Molecular Formula

C23H44O10S

Molecular Weight

512.7 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3

InChI Key

SQISXDUZDUDUNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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